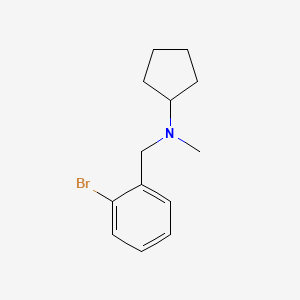

N-(2-bromobenzyl)-N-cyclopentyl-N-methylamine

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves the use of nucleophiles in the amination of brominated precursors. For instance, the amination of the bromoethylester of cyclopentano-phosphatidic acid with monomethylamine and N-benzyl-N-methylamine has been described, with the latter leading to a successful synthesis of the desired product . Additionally, the palladium-catalyzed domino reaction of 1-bromo-2-(cyclopropylidenemethyl)benzene with 2-alkynylbenzenamine has been reported to generate various benzenamine derivatives . These methods could potentially be adapted for the synthesis of "N-(2-bromobenzyl)-N-cyclopentyl-N-methylamine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of N-benzyl-N-methylamine derivatives can be complex, with the potential for various cyclization reactions. For example, the palladium-catalyzed reaction mentioned above leads to the formation of 2-(naphthalen-2-yl)benzenamines and 5H-indeno[1,2-c]quinolines, depending on the ligands used in the reaction . The molecular structure of "N-(2-bromobenzyl)-N-cyclopentyl-N-methylamine" would likely be influenced by similar factors, such as the choice of catalyst and reaction conditions.

Chemical Reactions Analysis

The chemical reactivity of N-benzyl-N-methylamine derivatives can vary significantly. For instance, N-(1-Methyl)cyclopropylbenzylamine has been shown to inactivate mitochondrial monoamine oxidase in a time- and concentration-dependent manner . This suggests that the introduction of a cyclopentyl group in "N-(2-bromobenzyl)-N-cyclopentyl-N-methylamine" could also impart unique reactivity, potentially affecting biological systems or participating in further synthetic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzyl-N-methylamine derivatives can be studied using various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and gas chromatography-infrared (GC-IR) analysis have been used to characterize substituted N-benzyl phenylisopropylamines, providing insights into their mass spectral fragmentation patterns and vapor phase infrared spectra . Similarly, the vibrational properties of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine have been investigated using infrared and Raman spectroscopy . The crystal structure and hydrogen-bonding characteristics of related compounds have also been studied, which can inform the understanding of "N-(2-bromobenzyl)-N-cyclopentyl-N-methylamine" .

Scientific Research Applications

Overview and Applications

The compound N-(2-bromobenzyl)-N-cyclopentyl-N-methylamine, while not explicitly mentioned in the available literature, is reminiscent of the structure and reactivity of certain classes of chemicals that have been extensively studied for various applications in scientific research. The following paragraphs discuss the broader context of these chemical classes and their applications, based on the similarities in structure and potential reactivity.

Involvement in Radical Cyclizations

Compounds similar to N-(2-bromobenzyl)-N-cyclopentyl-N-methylamine have been involved in studies related to radical cyclizations, an important reaction in organic synthesis. Radical cyclizations are widely used for constructing carbo- and heterocyclic compounds, including natural products. The regiochemistry of these reactions can be controlled by factors such as reaction temperature and the nature of the radical precursors. N-substituted benzamides and acetamides, which share structural motifs with N-(2-bromobenzyl)-N-cyclopentyl-N-methylamine, have been a subject of interest in this context. These studies contribute to the synthesis of therapeutically important materials and have broad implications in pharmaceutical development (Ishibashi & Tamura, 2004).

N-Heterocyclic Carbenes (NHCs) in Catalysis and Biomedical Applications

N-Heterocyclic carbenes (NHCs), though not directly the same, share some common structural features with N-(2-bromobenzyl)-N-cyclopentyl-N-methylamine. NHCs are crucial in various domains of chemistry, especially in organometallic and catalysis. The stability and versatility of NHCs make them suitable for forming complexes with numerous transition metals, and these Metal-NHCs are used as catalysts in various organic transformations. The biomedical applications of NHC-metal complexes, including their antimicrobial and anticancer activities, have been extensively studied, showing the potential of NHCs in therapeutic agent development (Jalal et al., 2020).

Mechanism of Action

The mechanism of action of “N-(2-bromobenzyl)-N-cyclopentyl-N-methylamine” would depend on its specific use. For example, N-aryl-1,2,3,4-tetrahydroisoquinolines, which can be synthesized from N-(2-bromobenzyl)anilines, have been reported to have diverse biological activities, including the inhibition of enzymes such as cathepsin B and calpain-2, blocking of P-gp efflux pumps in tumor cells, and modulation of potassium and sodium channels .

Future Directions

properties

IUPAC Name |

N-[(2-bromophenyl)methyl]-N-methylcyclopentanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN/c1-15(12-7-3-4-8-12)10-11-6-2-5-9-13(11)14/h2,5-6,9,12H,3-4,7-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFIVFAJZNCZOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1Br)C2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701235716 | |

| Record name | 2-Bromo-N-cyclopentyl-N-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701235716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-bromobenzyl)-N-cyclopentyl-N-methylamine | |

CAS RN |

1119450-04-2 | |

| Record name | 2-Bromo-N-cyclopentyl-N-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-cyclopentyl-N-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701235716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

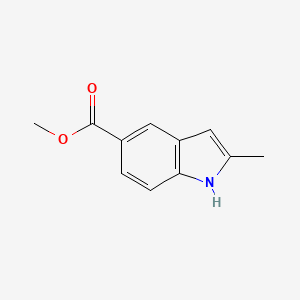

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3023131.png)